Cas no 13954-62-6 (Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2))
13954-62-6 structure
Product Name:Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
Numero CAS:13954-62-6
MF:C14H10N4O6S2
MW:394.382400035858
CID:149174
PubChem ID:5950307
Update Time:2025-04-19
Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4,4'-(vinylene)bis[3-sulphobenzenediazonium] dichloride
- 2,2'-Disulfo-4,4'-stilbenetetrazonium dichloride
- 4,4'-Stilbenebis(diazonium),2,2'-disulfo-,dichloride
- Nsc408471
- 4,4'-Stilbenebis(diazonium), 2,2'-disulfo-, dichloride
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis[3-sulfo-, dichloride
- 13954-62-6
- 4, 2,2'-disulfo-, dichloride
- Benzenediazonium,4'-(1,2-ethenediyl)bis[3-sulfo-, dichloride
- 4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium
- 2,4'-stilbenetetrazonium dichloride
- NSC-408471
- SCHEMBL12147775
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis(3-sulfo-, dichloride
- EINECS 237-733-2
- 4,4'-(Vinylene)bis(3-sulphobenzenediazonium) dichloride
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis(3-sulfo-, chloride (1:2)
- DTXSID60889595
- NSC 408471
- Benzenediazonium, 4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
- Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)
-
- Inchi: 1S/C14H8N4O6S2/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24/h1-8H/p+2/b2-1+
- Chiave InChI: LENCUDCCCFORSC-OWOJBTEDSA-P
- Sorrisi: S(C1C=C(C=CC=1/C=C/C1C=CC(=CC=1S(=O)(=O)O)[N+]#N)[N+]#N)(=O)(=O)O
Proprietà calcolate
- Massa esatta: 463.94200
- Massa monoisotopica: 463.942
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 28
- Conta legami ruotabili: 4
- Complessità: 783
- Conteggio di unità legate in modo Covalent: 3
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 1
- Superficie polare topologica: 182A^2
- XLogP3: 3
Proprietà sperimentali
- Densità: g/cm3
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
- PSA: 181.80000
- LogP: -0.51084
Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2) Letteratura correlata
-
Maximilian Tromayer,Agnes Dobos,Peter Gruber,Aliasghar Ajami,Roman Dedic,Aleksandr Ovsianikov,Robert Liska Polym. Chem. 2018 9 3108
13954-62-6 (Benzenediazonium,4,4'-(1,2-ethenediyl)bis[3-sulfo-, chloride (1:2)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso